molecular formula C21H22Cl2IN3O B3831379 N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide

N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide

Cat. No.: B3831379
M. Wt: 530.2 g/mol
InChI Key: WIOPHTPAUULNSU-UHFFFAOYSA-M
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Description

N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide is a synthetic compound known for its applications in scientific research, particularly in the field of mitochondrial studies. This compound is often used as a mitochondrial membrane potential dye, which helps in assessing the health and function of mitochondria by exhibiting potential-dependent accumulation and fluorescence emission shifts .

Preparation Methods

The synthesis of N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 5,6-dichloro-1,3-diethylbenzimidazole.

    Reaction with Ethenyl Group: The benzimidazole derivative is then reacted with an ethenyl group under specific conditions to form the intermediate compound.

    Acetamide Formation: The intermediate is further reacted with phenylacetamide to form the final product.

    Iodide Addition: The final step involves the addition of iodide to form the iodide salt of the compound.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored under desiccating conditions to maintain its stability .

Chemical Reactions Analysis

N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The compound exerts its effects by accumulating in the mitochondria in a potential-dependent manner. This accumulation leads to a shift in fluorescence emission from green (~529 nm) to red (~590 nm), indicating changes in mitochondrial membrane potential. The molecular targets include mitochondrial membranes, and the pathways involved are related to mitochondrial depolarization and repolarization .

Comparison with Similar Compounds

Similar compounds include other mitochondrial membrane potential dyes such as:

N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide is unique due to its specific fluorescence emission shift and high sensitivity to changes in mitochondrial membrane potential .

Properties

IUPAC Name

N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N3O.HI/c1-4-24-19-13-17(22)18(23)14-20(19)25(5-2)21(24)11-12-26(15(3)27)16-9-7-6-8-10-16;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOPHTPAUULNSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CN(C3=CC=CC=C3)C(=O)C)CC)Cl)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/N(C3=CC=CC=C3)C(=O)C)CC)Cl)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide
Reactant of Route 2
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide
Reactant of Route 3
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide
Reactant of Route 4
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N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide
Reactant of Route 5
Reactant of Route 5
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide
Reactant of Route 6
Reactant of Route 6
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.